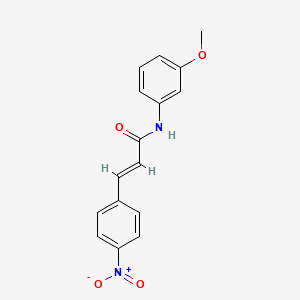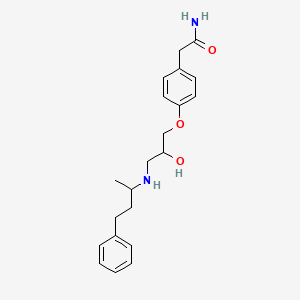
KF-4317
Vue d'ensemble
Description
KF-4317 is a compound known for its unique pharmacological properties. It acts as a competitive antagonist at both alpha- and beta-adrenoceptors, making it a valuable compound in the field of medicinal chemistry .
Méthodes De Préparation
The synthesis of KF-4317 involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzeneacetamide with 3-(1-methyl-3-phenylpropyl)aminopropanol under specific conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
KF-4317 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used to study adrenoceptor antagonism and related pharmacological effects.
Biology: It helps in understanding the biological pathways involving alpha- and beta-adrenoceptors.
Industry: It may be used in the development of new pharmaceuticals and related products.
Mécanisme D'action
The mechanism of action of KF-4317 involves its binding to alpha- and beta-adrenoceptors. By competitively blocking these receptors, it inhibits the usual physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Labetalol: Another alpha- and beta-adrenoceptor antagonist, but with different potency and selectivity.
Propranolol: A non-selective beta-adrenoceptor antagonist with higher potency at beta 2-adrenoceptors.
Phentolamine: An alpha-adrenoceptor antagonist with different pharmacological properties
Propriétés
Numéro CAS |
76805-48-6 |
|---|---|
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25) |
Clé InChI |
QUGGJYHUFSNFIO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
SMILES canonique |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Synonymes |
4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide 4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride KF 4317 KF-4317 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
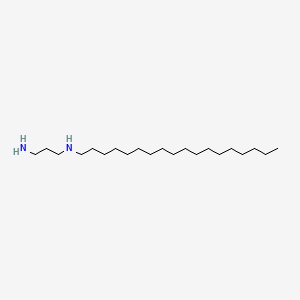
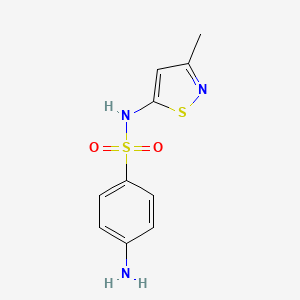
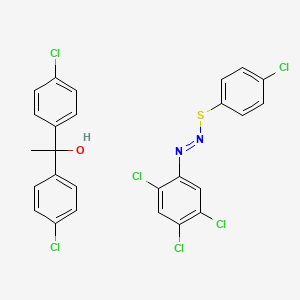

![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidate](/img/structure/B1216905.png)
![17-(6-hydroxy-1-benzofuran-2-yl)-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B1216907.png)
![[(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid](/img/structure/B1216908.png)
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)

![3-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1216913.png)
![N-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B1216914.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1216916.png)
![2-[1,3-benzodioxol-5-yl-[2-(1-benzotriazolyl)-1-oxoethyl]amino]-N-(2-methoxyethyl)-2-thiophen-2-ylacetamide](/img/structure/B1216917.png)
